molecular formula C20H21N7O2 B2756336 (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 1798303-49-7

(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2756336
CAS No.: 1798303-49-7
M. Wt: 391.435
InChI Key: CCLGOUKFVFNMSU-RUDMXATFSA-N
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Description

(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H21N7O2 and its molecular weight is 391.435. The purity is usually 95%.
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Biological Activity

The compound (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic uses.

Chemical Structure and Properties

The compound features several key structural elements:

  • Triazole ring : Known for its role in antifungal and anticancer activities.
  • Pyridazine moiety : Often associated with various biological activities due to its ability to interact with biological macromolecules.
  • Piperazine group : Commonly found in pharmacologically active compounds, contributing to their receptor-binding properties.
  • Methoxyphenyl group : Enhances lipophilicity and may influence the compound's interaction with cellular targets.

Molecular Formula

The molecular formula of the compound is C20H24N6OC_{20}H_{24}N_{6}O, indicating a complex structure that supports diverse interactions within biological systems.

Interaction with Biological Targets

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research suggests it may exert its effects through:

  • Enzyme Inhibition : The triazole moiety can inhibit enzymes involved in DNA synthesis and repair, leading to apoptosis in cancer cells.
  • Receptor Modulation : The piperazine component may enhance binding affinity to specific receptors, influencing signaling pathways related to cell proliferation and survival.

Cytotoxicity Studies

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7), indicating potent cytotoxicity.
Cell LineIC50 (μM)Mechanism of Action
MCF-70.99Induction of apoptosis via cell cycle arrest
HeLa1.25Inhibition of tubulin polymerization
NCI-H4602.10Disruption of mitochondrial function

These findings suggest that the compound's cytotoxicity may be mediated through apoptosis induction and disruption of normal cellular functions.

Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of the compound on various cancer cell lines using the MTT assay. The results indicated that it significantly reduced cell viability in a concentration-dependent manner, particularly in breast cancer cells.

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism by which the compound induces apoptosis. Flow cytometric analysis revealed that it caused cell cycle arrest at the sub-G1 and G2/M phases, corroborating its potential as an anticancer agent.

Study 3: In Vivo Efficacy

In vivo studies are needed to further validate the therapeutic potential of this compound. Preliminary results from animal models suggest promising efficacy against tumor growth, warranting further investigation into dosage and delivery methods.

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2/c1-29-17-5-2-16(3-6-17)4-9-20(28)26-12-10-25(11-13-26)18-7-8-19(24-23-18)27-15-21-14-22-27/h2-9,14-15H,10-13H2,1H3/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLGOUKFVFNMSU-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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